rac Dehydro-O-desmethyl Venlafaxine-d6

Description

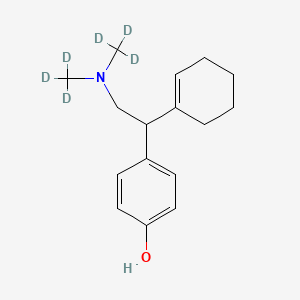

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-[bis(trideuteriomethyl)amino]-1-(cyclohexen-1-yl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h6,8-11,16,18H,3-5,7,12H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCZNCWNSMBGJC-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C1=CCCCC1)C2=CC=C(C=C2)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Isotopic Enrichment Characterization for Rac Dehydro O Desmethyl Venlafaxine D6

Chemical Synthesis Pathways for Deuterated Venlafaxine (B1195380) Metabolite Analogs

The synthesis of rac Dehydro-O-desmethyl Venlafaxine-d6 involves a multi-step process that begins with the synthesis of the core molecule, O-desmethylvenlafaxine (ODV), followed by the introduction of deuterium (B1214612) atoms and the formation of the "dehydro" moiety. The "dehydro" component is likely a cyclohexene (B86901) ring resulting from the dehydration of the cyclohexanol (B46403) group, a potential impurity or degradation product formed during synthesis or under specific conditions.

A common synthetic route to O-desmethylvenlafaxine starts with p-hydroxyphenylacetonitrile. This starting material undergoes a base-catalyzed condensation with cyclohexanone (B45756) to form 1-[cyano-(4-hydroxyphenyl)methyl]cyclohexanol. To avoid unwanted reactions with the phenolic hydroxyl group, it is often protected with a benzyl (B1604629) group prior to the condensation reaction.

The subsequent step involves the reduction of the nitrile group to a primary amine, yielding 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon.

The final step in the formation of the O-desmethylvenlafaxine backbone is the N,N-dimethylation of the primary amine. A widely used method for this transformation is the Eschweiler-Clarke reaction, which involves treating the primary amine with formic acid and formaldehyde (B43269). To introduce the d6 label, deuterated reagents are employed in this step. Specifically, deuterated formaldehyde (CD₂O) and/or deuterated formic acid (DCOOD) can be used to introduce six deuterium atoms onto the two methyl groups of the dimethylamino moiety.

The formation of the "dehydro" impurity can occur through acid-catalyzed dehydration of the tertiary alcohol on the cyclohexyl ring. This can happen as a side reaction during acidic workup steps or if the compound is subjected to harsh acidic conditions.

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | Protection of Phenolic Hydroxyl | p-hydroxyphenylacetonitrile, Benzyl chloride, K₂CO₃ | 4-Benzyloxyphenylacetonitrile |

| 2 | Condensation | 4-Benzyloxyphenylacetonitrile, Cyclohexanone, Base (e.g., NaH) | 1-[Cyano-(4-benzyloxyphenyl)methyl]cyclohexanol |

| 3 | Nitrile Reduction | 1-[Cyano-(4-benzyloxyphenyl)methyl]cyclohexanol, H₂, Pd/C | 1-[2-Amino-1-(4-benzyloxyphenyl)ethyl]cyclohexanol |

| 4 | Deuterated N,N-Dimethylation | 1-[2-Amino-1-(4-benzyloxyphenyl)ethyl]cyclohexanol, CD₂O, DCOOD | N,N-di(trideuteriomethyl)-1-[2-amino-1-(4-benzyloxyphenyl)ethyl]cyclohexanol |

| 5 | Deprotection | Hydrogenolysis (H₂, Pd/C) | rac O-desmethyl Venlafaxine-d6 |

| 6 | Dehydration (Side Reaction) | Acidic conditions | This compound |

Regioselective Deuterium Incorporation Methodologies and Control

Regioselective deuterium incorporation is paramount in the synthesis of isotopically labeled internal standards to ensure that the label is placed at a metabolically stable position and to achieve the desired mass shift for mass spectrometric analysis. For this compound, the target for deuteration is the N,N-dimethylamino group.

The Eschweiler-Clarke reaction offers a highly regioselective method for the methylation of primary and secondary amines. By utilizing deuterated formaldehyde (paraformaldehyde-d₂) and deuterated formic acid, two trideuteriomethyl (-CD₃) groups can be introduced onto the primary amine of the venlafaxine precursor. The mechanism of this reaction involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. The use of deuterated reagents ensures that the deuterium atoms are specifically incorporated into the methyl groups attached to the nitrogen atom.

Control over the level of deuteration is achieved by using reagents with high isotopic enrichment. The stoichiometry of the deuterated reagents is carefully controlled to drive the reaction to completion and ensure that both methyl groups are fully deuterated. The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield of the desired N,N-di(trideuteriomethyl) product while minimizing side reactions.

Alternative methods for deuteration of amines include the use of deuterated methyl iodide (CD₃I) in the presence of a non-nucleophilic base. However, this method can be less efficient for the dimethylation of a primary amine in a single step and may lead to the formation of quaternary ammonium (B1175870) salts as byproducts.

| Method | Deuterated Reagent(s) | Advantages | Considerations |

| Eschweiler-Clarke Reaction | Deuterated Formaldehyde (CD₂O), Deuterated Formic Acid (DCOOD) | High regioselectivity, High yield, Readily available reagents | Requires careful control of reaction conditions to avoid side reactions. |

| Reductive Amination | Deuterated Formaldehyde (CD₂O), Reducing agent (e.g., NaBD₃CN) | Mild reaction conditions | Potential for over-alkylation if not controlled properly. |

| Alkylation | Deuterated Methyl Iodide (CD₃I) | Direct introduction of -CD₃ group | Can lead to a mixture of mono- and di-methylated products, as well as quaternary ammonium salts. |

Isotopic Purity and Enrichment Assessment for Deuterated Reference Materials

The characterization of deuterated reference materials is essential to confirm their chemical identity, purity, and the extent and location of isotopic labeling. A combination of analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, is employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and confirming the successful incorporation of deuterium atoms. By comparing the mass spectra of the deuterated compound with its non-deuterated analog, the mass shift corresponding to the number of incorporated deuterium atoms can be precisely measured. The isotopic distribution pattern in the mass spectrum provides information about the isotopic enrichment. The relative intensities of the ion peaks corresponding to different numbers of deuterium atoms (e.g., d₀ to d₆) are used to calculate the percentage of isotopic enrichment. rsc.org

The isotopic purity can be calculated using the following formula: Isotopic Purity (%) = [Σ (Intensity of deuterated isotopologues) / Σ (Intensity of all isotopologues)] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for confirming the regioselectivity of deuteration and assessing the isotopic enrichment at specific sites within the molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the disappearance or significant reduction in the intensity of the signal corresponding to the protons that have been replaced by deuterium provides direct evidence of successful labeling. For this compound, the signal corresponding to the N-methyl protons would be absent or greatly diminished.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum where peaks correspond to the positions of the deuterium atoms in the molecule. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum, allowing for unambiguous assignment of the deuterium location. Quantitative ²H NMR can be used to determine the isotopic enrichment at each labeled site. nih.gov

¹³C NMR (Carbon-13 NMR): The incorporation of deuterium atoms on a carbon atom causes a characteristic splitting of the ¹³C NMR signal (due to C-D coupling) and a slight upfield shift (isotope effect). This provides further confirmation of the location of the deuterium labels.

By integrating the data from both MS and NMR, a comprehensive characterization of the isotopic purity and enrichment of this compound can be achieved, ensuring its suitability as a reliable reference material.

| Technique | Information Obtained | Key Parameters |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation, Isotopic distribution, Calculation of isotopic enrichment. | Accurate mass measurement, Isotopic peak intensities. |

| ¹H NMR | Confirmation of deuterium incorporation by signal disappearance/reduction. | Chemical shift, Integration. |

| ²H NMR | Direct observation and confirmation of deuterium location, Quantitative assessment of site-specific enrichment. | Chemical shift, Integration. |

| ¹³C NMR | Confirmation of deuterium location via C-D coupling and isotope shifts. | Chemical shift, Coupling constants (JC-D). |

Advanced Analytical Methodologies for the Quantification of Rac Dehydro O Desmethyl Venlafaxine D6 in Research

Principles of Isotope Dilution Mass Spectrometry in Accurate Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical technique for achieving high accuracy and precision in quantitative analysis. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, rac Dehydro-O-desmethyl Venlafaxine-d6—to the sample. This labeled compound, often referred to as a stable isotope-labeled internal standard (SIL-IS), is chemically identical to the endogenous analyte but has a different mass due to the presence of heavy isotopes (e.g., Deuterium (B1214612), ¹³C, ¹⁵N).

Because the SIL-IS and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample extraction, purification, and chromatographic separation. Any sample loss or variation during these steps affects both the analyte and the internal standard proportionally. Mass spectrometry is then used to measure the ratio of the signal from the unlabeled analyte to that of the labeled internal standard. Since the amount of the added internal standard is precisely known, the concentration of the native analyte in the original sample can be calculated with high accuracy from this ratio. This method effectively corrects for matrix effects and variations in instrument response, making it a robust and reliable quantification technique in complex biological matrices. researchgate.net

High-Resolution Chromatographic Separation Techniques for Venlafaxine (B1195380) Metabolites and Analogs

Effective chromatographic separation is essential to distinguish the analyte of interest from other structurally similar compounds, metabolites, and matrix components before mass spectrometric detection.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and powerful tool for the quantification of venlafaxine and its metabolites in various biological matrices. nih.govnih.gov The separation is typically achieved using reverse-phase chromatography. For instance, an Agilent SB-Phenyl column (50 mm × 4.6 mm, 3.5 μm) has been successfully used with a binary gradient mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. nih.gov This setup allows for the efficient separation of venlafaxine and its various metabolites, including O-desmethylvenlafaxine, N-desmethylvenlafaxine, and N,O-didesmethylvenlafaxine, from plasma samples. nih.govnih.gov The use of a SIL-IS like this compound in these methods is crucial for ensuring accurate quantification by compensating for matrix interference and variability in the extraction and ionization processes. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement in liquid chromatography, utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures. This results in significantly improved resolution, higher sensitivity, and faster analysis times compared to conventional HPLC. For the analysis of venlafaxine and its active metabolites, a UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm) has been employed. nih.gov This high-resolution separation, combined with the sensitivity of tandem mass spectrometry, enables the development of simple and rapid quantification methods with run times as short as 4.2 minutes for multiple analytes. nih.gov The enhanced separation efficiency of UPLC is particularly advantageous when analyzing complex biological samples, ensuring that the deuterated internal standard and its corresponding analyte are clearly resolved from any potential interferences.

Gas Chromatography-Mass Spectrometry (GC-MS) represents another viable technique for the analysis of venlafaxine and its metabolites, although it often requires a derivatization step to increase the volatility and thermal stability of the analytes. sysrevpharm.org Since venlafaxine and its desmethyl metabolites are tertiary alcohols, derivatization procedures may be employed to make them suitable for GC analysis. sysrevpharm.org GC-MS methods can offer high chromatographic resolution and sensitive detection. The use of deuterated analogs as internal standards is also a well-established practice in GC-MS to correct for variations in derivatization efficiency and injection volume. mdpi.com For example, a fully validated GC-MS method has been developed for the simultaneous determination of 11 antidepressant drugs, including venlafaxine and desmethyl-venlafaxine, in whole blood. mdpi.com While perhaps less common than LC-MS for these specific compounds, GC-MS remains a powerful analytical tool, particularly in forensic toxicology. mdpi.com

Methodological Validation Frameworks in Non-Clinical Research Settings

The development of reliable analytical methods for the quantification of compounds like this compound in non-clinical research is governed by rigorous validation frameworks. These frameworks, often based on guidelines from regulatory bodies, ensure that the method is suitable for its intended purpose. nih.govnih.gov The validation process involves experimentally establishing and documenting a method's performance characteristics to demonstrate its accuracy, precision, and reliability. nih.gov

Assessment of Sensitivity, Selectivity, and Robustness

A comprehensive validation assesses several key parameters to ensure the integrity of the analytical data.

Sensitivity is established by determining the lower limit of detection (LOD) and the lower limit of quantitation (LOQ). scielo.br The LOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov For methods analyzing venlafaxine and its metabolites in biological matrices, LOQs are typically in the low ng/mL range, often around 10 ng/mL when using HPLC with fluorescence detection and potentially lower with LC-MS/MS. nih.gov

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other potentially interfering components in the sample matrix, such as endogenous substances or other metabolites. nih.gov In LC-MS/MS, selectivity is achieved through a combination of chromatographic separation and the specificity of the MRM transitions. nih.gov Assays are tested against blank matrix samples to ensure no significant interferences are present at the retention time of the analyte. sysrevpharm.org

Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, providing an indication of its reliability during routine use. pharmascholars.com Parameters that may be intentionally varied include the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. nih.gov The method is considered robust if the results remain within acceptable criteria of precision and accuracy despite these minor changes. nih.govscielo.br

The table below summarizes typical validation parameters reported for LC-MS/MS methods used to quantify venlafaxine and its metabolites, which serve as a benchmark for methods involving their deuterated analogues.

| Parameter | Typical Performance Characteristic | Reference |

| Linearity Range | 5 - 1000 ng/mL | nih.govnih.gov |

| Correlation Coefficient (r²) | > 0.999 | nih.govpharmacokinetica.ru |

| Lower Limit of Quantitation (LOQ) | 5 - 20 ng/mL | nih.govnih.gov |

| Intra-assay Precision (%RSD) | < 10% | nih.govnih.gov |

| Inter-assay Precision (%RSD) | < 10% | nih.govnih.gov |

| Accuracy/Recovery | 85 - 115% | nih.govscielo.br |

Strategies for Mitigating Matrix Effects Using Deuterated Internal Standards

In bioanalytical methods utilizing liquid chromatography coupled with mass spectrometry (LC-MS/MS), matrix effects pose a significant challenge. Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting compounds from the biological matrix (e.g., plasma, urine). nih.gov This can lead to poor accuracy and precision in quantification.

The most effective strategy to mitigate and correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). nih.gov A SIL-IS, such as rac O-desmethylvenlafaxine-d6, is an ideal internal standard for quantifying its non-deuterated counterpart. nih.gov The key advantages of this approach are:

Similar Physicochemical Properties: The deuterated standard is chemically identical to the analyte, causing it to have nearly the same chromatographic retention time and extraction recovery.

Correction for Ionization Variability: Because the SIL-IS co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement in the MS source.

The development of an LC-MS/MS method for venlafaxine and its metabolite O-desmethylvenlafaxine has demonstrated that the use of their respective deuterated internal standards (Venlafaxine-d6 and O-desmethylvenlafaxine-d6) is crucial for reliable quantification in preclinical studies. nih.gov

Mechanistic Investigations in Drug Metabolism and Biotransformation Using Rac Dehydro O Desmethyl Venlafaxine D6

Elucidation of Specific Metabolic Pathways Involving Dehydro-O-desmethyl Venlafaxine (B1195380)

Venlafaxine undergoes extensive metabolism in the liver, primarily through two main pathways: O-demethylation and N-demethylation. pharmgkb.orgnih.gov The major route is O-demethylation, which converts venlafaxine into its principal active metabolite, O-desmethylvenlafaxine (ODV). pharmgkb.orgnih.govnih.gov A secondary, generally minor, pathway is N-demethylation, which produces another metabolite, N-desmethylvenlafaxine (NDV). pharmgkb.org

These primary metabolites can be further biotransformed. Both ODV and NDV can undergo subsequent metabolism to form N,O-didesmethylvenlafaxine (NODV). pharmgkb.orgnih.gov This metabolite is generally considered to have no significant pharmacological effect. pharmgkb.org The metabolic cascade can continue, with NODV being metabolized into N,N,O-tridesmethylvenlafaxine or being excreted as a glucuronide conjugate. pharmgkb.org

The use of a deuterated standard like rac Dehydro-O-desmethyl Venlafaxine-d6 is critical in these studies. In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), such standards are used to accurately measure the concentrations of the unlabeled metabolites in biological samples. The "d6" notation indicates that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612). This mass difference allows the standard to be distinguished from the endogenous metabolite during analysis, improving the accuracy of quantification. Electrochemical degradation studies have also identified various transformation products, including those resulting from hydroxylation and dehydrogenation, further illustrating the complexity of venlafaxine's biotransformation. mdpi.com

Table 1: Key Metabolites in the Venlafaxine Biotransformation Pathway

| Compound | Abbreviation | Formation Pathway | Pharmacological Activity |

| O-desmethylvenlafaxine | ODV | Primary; O-demethylation of Venlafaxine | Active; similar to parent drug nih.govnih.gov |

| N-desmethylvenlafaxine | NDV | Minor; N-demethylation of Venlafaxine | Weakly active pharmgkb.org |

| N,O-didesmethylvenlafaxine | NODV | Metabolism of ODV and NDV | Generally considered inactive pharmgkb.org |

| N,N,O-tridesmethylvenlafaxine | - | Metabolism of NODV | Inactive |

This table summarizes the primary and secondary metabolites formed during the biotransformation of venlafaxine.

Role of Cytochrome P450 Enzymes (CYPs) and Other Biotransformation Systems in Deuterated Substrate Processing

The metabolism of venlafaxine is predominantly carried out by the cytochrome P450 (CYP) enzyme system. pharmgkb.orgnih.gov The specific CYP isozymes involved play distinct roles in the formation of venlafaxine's metabolites.

CYP2D6 : This is the principal enzyme responsible for the O-demethylation of venlafaxine to its major active metabolite, ODV. pharmgkb.orgnih.govnih.gov The activity of CYP2D6 is highly variable among individuals due to genetic polymorphisms, which can significantly impact the plasma concentrations of venlafaxine and ODV. nih.govnih.gov Individuals with reduced CYP2D6 function (poor metabolizers) exhibit higher levels of the parent drug and lower levels of ODV. nih.govdrugbank.com

CYP3A4 and CYP2C19 : These enzymes are primarily responsible for the minor N-demethylation pathway that produces NDV. pharmgkb.org In individuals who are poor metabolizers for CYP2D6, the metabolic pathway can shift, leading to an increased flux through N-demethylation and consequently higher levels of NDV. pharmgkb.orgnih.gov CYP2C19 is also implicated to a lesser extent in the formation of ODV. pharmgkb.orgelsevierpure.com Further metabolism of ODV and NDV to NODV is also catalyzed by these CYP enzymes, including CYP2C19, CYP2D6, and/or CYP3A4.

When a deuterated substrate such as this compound is introduced into such a system, it is processed by the same enzymes. The replacement of hydrogen with deuterium can influence the rate of these enzymatic reactions, a phenomenon known as the deuterium kinetic isotope effect (DKIE), which has significant implications for quantitative studies. nih.govacs.org

Table 2: Cytochrome P450 Enzymes in Venlafaxine Metabolism

| Enzyme | Primary Role | Metabolite(s) Formed |

| CYP2D6 | Major pathway: O-demethylation | O-desmethylvenlafaxine (ODV) pharmgkb.orgnih.gov |

| CYP3A4 | Minor pathway: N-demethylation | N-desmethylvenlafaxine (NDV) pharmgkb.org |

| CYP2C19 | Minor pathway: N-demethylation; Minor role in O-demethylation | N-desmethylvenlafaxine (NDV), O-desmethylvenlafaxine (ODV) pharmgkb.orgelsevierpure.com |

This table outlines the specific roles of the major cytochrome P450 isozymes in the metabolic pathways of venlafaxine.

Quantitative Analysis of Deuterium Kinetic Isotope Effects (DKIE) on Metabolic Rates

The substitution of hydrogen with its stable, heavier isotope, deuterium, is a key strategy in mechanistic drug metabolism studies. nih.govnih.gov This substitution can alter the rate of chemical reactions, a principle known as the kinetic isotope effect (KIE). acs.orgnih.gov Specifically, the deuterium kinetic isotope effect (DKIE) arises because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the carbon-hydrogen (C-H) bond. youtube.commedcraveonline.com

In drug metabolism, many reactions catalyzed by cytochrome P450 enzymes involve the cleavage of a C-H bond. nih.gov Because the C-D bond is more difficult to break, replacing hydrogen with deuterium at a site of metabolic attack can significantly slow down the rate of that metabolic process. nih.govyoutube.com This effect is a cornerstone of "deuterated drug" development, where the goal is to improve a drug's pharmacokinetic profile by reducing its rate of metabolism. nih.govnih.gov

The magnitude of the DKIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the rate for the deuterated compound (kD).

DKIE = kH / kD

A primary DKIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction. For C-H bond cleavage, this effect can theoretically slow the reaction rate by a factor of 6 to 10. medcraveonline.com However, in complex biological systems, the observed KIE is often smaller because other steps in the enzymatic cycle may be partially or fully rate-limiting. acs.org The presence of a significant primary deuterium KIE is strong evidence that hydrogen abstraction is at least partially rate-limiting in the reaction. nih.gov

Stereochemical Implications in Metabolic Transformations and Enantiomeric Resolution of Related Analogs

Venlafaxine is a chiral drug, administered as a racemic mixture of two enantiomers: (R)-venlafaxine and (S)-venlafaxine. nih.govnih.gov These enantiomers exhibit different pharmacological activities. The (R)-enantiomer is a potent inhibitor of both serotonin (B10506) and norepinephrine (B1679862) reuptake, while the (S)-enantiomer is more selective for serotonin reuptake. nih.govnih.govmdpi.com

The metabolism of venlafaxine is stereoselective, meaning the enzymes that process the drug show a preference for one enantiomer over the other. nih.govmdpi.com

CYP2D6 , the primary enzyme for O-demethylation, displays a pronounced stereoselectivity, although reports have varied on which isoform is preferred. mdpi.comclinpgx.org Some studies suggest it preferentially metabolizes (S)-venlafaxine at therapeutic concentrations, while others indicate a higher selectivity for converting R-venlafaxine to R-desvenlafaxine. mdpi.comclinpgx.orgresearchgate.net

The N-demethylation pathway mediated by CYP3A4 is not considered to be stereoselective. mdpi.com

This stereoselectivity extends to the metabolites, which are also chiral compounds. nih.gov The (R)- and (S)-enantiomers of the active metabolite O-desmethylvenlafaxine (ODV) also retain the pharmacological properties of their parent enantiomers. nih.gov The stereochemistry of the molecule significantly influences its interaction with metabolic enzymes and its ultimate therapeutic effect. nih.govmdpi.com The use of racemic deuterated standards like this compound is essential for accurately studying the disposition of both enantiomers of the metabolites simultaneously.

Table 3: Stereochemical Aspects of Venlafaxine and its Metabolism

| Enantiomer | Pharmacological Profile | Metabolic Preference (CYP2D6) |

| (R)-Venlafaxine | Potent serotonin and norepinephrine reuptake inhibitor nih.govresearchgate.net | Reports vary; some indicate higher clearance to R-ODV mdpi.comresearchgate.net |

| (S)-Venlafaxine | More selective serotonin reuptake inhibitor nih.govresearchgate.net | Reports vary; some indicate preferential metabolism at therapeutic doses mdpi.com |

This table highlights the differences in pharmacology and metabolism between the enantiomers of venlafaxine.

Applications in Preclinical Pharmacokinetic and Pharmacodynamic Modeling Studies

Utilization of rac Dehydro-O-desmethyl Venlafaxine-d6 as an Internal Standard in Animal Model Pharmacokinetic Research

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accurate and reliable results. kcasbio.comscispace.com The ideal IS is a stable isotope-labeled version of the analyte, such as this compound. caymanchem.comesschemco.com Its primary role is to correct for variability during sample processing and analysis. kcasbio.com

The key advantage of a deuterated standard is that its physicochemical properties are nearly identical to the non-labeled analyte. This ensures that it behaves similarly during extraction, chromatography, and ionization. texilajournal.com Consequently, it effectively compensates for matrix effects—the suppression or enhancement of the analyte's signal by other components in the biological sample—which are a common challenge in bioanalysis. kcasbio.com The use of a SIL-IS like this compound, which co-elutes with the analyte, normalizes for these variations, leading to more robust and reproducible data. kcasbio.comtexilajournal.com

In preclinical pharmacokinetic studies of venlafaxine (B1195380) in animal models, researchers must accurately measure the concentrations of the parent drug and its major active metabolite, O-desmethylvenlafaxine (ODV), over time. nih.govnih.gov Deuterated analogs, including Venlafaxine-d6 and O-desmethylvenlafaxine-d6, are routinely employed as internal standards in LC-MS/MS methods for this purpose. nih.govnih.govnih.gov The use of such standards is favored by regulatory bodies as it enhances the quality and reliability of the data submitted for new drug applications. kcasbio.com

Table 1: Bioanalytical Method Parameters Using Deuterated Internal Standards for Venlafaxine PK Studies This table presents typical parameters from validated LC-MS/MS methods used in preclinical research, illustrating the context in which a compound like this compound would be used.

| Parameter | Venlafaxine (VEN) | O-desmethylvenlafaxine (ODV) | Internal Standard Used | Biological Matrix | Reference |

| Linearity Range | 4–400 ng/ml | 20–2,000 ng/ml | VEN-d6, ODV-d6 | Human Plasma | nih.gov |

| Linearity Range | 0.1 to 50 µg/ml | 0.1 to 10 µg/ml | Not specified | Mouse Blood | nih.gov |

| Precursor Ion (m/z) | 278.3 | 264.2 | 284.4 (for VEN-d6) | Rat Plasma | nih.gov |

| Product Ion (m/z) | 121.08 | 107.1 | 121.0 (for VEN-d6) | Rat Plasma | nih.gov |

| Extraction Method | Solid Phase Extraction | Solid Phase Extraction | N/A | Rat Plasma | nih.gov |

Determination of Pharmacokinetic Parameters in Experimental Biological Systems

Pharmacokinetic (PK) studies in animal models are essential to characterize a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The data generated from these studies, which rely on accurate quantification using internal standards like this compound, are used to determine critical PK parameters. These parameters include bioavailability (F), clearance (CL), volume of distribution (Vd), and elimination half-life (t½). nih.govnih.gov

Pharmacokinetic studies of venlafaxine have been conducted in various laboratory animal species, including mice, rats, dogs, and rhesus monkeys. nih.govtandfonline.com These studies reveal significant inter-species differences in how the drug is handled. For example, venlafaxine is a high clearance compound in rats, dogs, and monkeys. nih.govtandfonline.com Its absolute bioavailability is low in rats (12.6%) and rhesus monkeys (6.5%) but moderate in dogs (59.8%). nih.govtandfonline.com The elimination half-life is also species-dependent, being around one hour in rodents and longer (2-4 hours) in dogs and monkeys. nih.govtandfonline.com The exposure to the active metabolite ODV is generally less than that of the parent drug in most animal models and was not even detected in dogs. nih.govtandfonline.com In mice, the bioavailability of venlafaxine was found to be 11.6%, with a terminal half-life of approximately two hours, and significant first-pass metabolism was identified as a contributor to this low bioavailability. nih.govnih.gov

Table 2: Comparative Pharmacokinetic Parameters of Venlafaxine in Different Animal Models This table summarizes key pharmacokinetic findings from preclinical studies in various species.

| Parameter | Mouse | Rat | Dog | Rhesus Monkey | Reference |

| Bioavailability (F) | 11.6% | 12.6% | 59.8% | 6.5% | nih.govnih.govtandfonline.com |

| Elimination Half-life (t½) | ~2 hours | ~1 hour | 2-4 hours | 2-4 hours | nih.govnih.govtandfonline.com |

| AUC Ratio (ODV/VEN) | 18% (IV), 39% (PO) | - | Not Detected | Not Measurable | nih.govnih.govtandfonline.com |

| Clearance (CL) | 0.35 ± 0.09 L/h | High | High | High | nih.govnih.gov |

| Volume of Distribution (Vss) | 0.62 ± 0.16 L | Large | Large | Large | nih.govnih.gov |

In Vitro-In Vivo Correlation (IVIVC) Studies in Preclinical Drug Development

In vitro-in vivo correlation (IVIVC) aims to establish a predictive relationship between a drug's in vitro properties (e.g., dissolution rate, enzyme inhibition) and its in vivo pharmacokinetic performance. wisdomlib.org For venlafaxine, in vitro studies using human liver microsomes have been crucial in identifying the specific cytochrome P450 (CYP) enzymes responsible for its metabolism. nih.govclinpgx.org The primary metabolic pathway, O-demethylation to form the active metabolite ODV, is catalyzed mainly by CYP2D6. clinpgx.orgsmpdb.ca Other enzymes, such as CYP3A4 and CYP2C19, are involved in the minor pathway of N-demethylation. clinpgx.orgsmpdb.ca

These in vitro findings help explain in vivo observations from animal studies. For instance, the low oral bioavailability of venlafaxine observed in mice and rats is attributed to extensive first-pass metabolism in the liver, a phenomenon predicted by in vitro metabolic stability assays. nih.govnih.gov Furthermore, the development of extended-release (ER) formulations of venlafaxine heavily relies on IVIVC. pharmascholars.comijcrt.org In vitro dissolution tests are designed to model the drug release over several hours, and these profiles are then correlated with the observed in vivo plasma concentrations to ensure a sustained therapeutic effect and reduce dosing frequency. wisdomlib.orgpharmascholars.com The ultimate goal is to develop a formulation where the in vitro release characteristics can serve as a reliable surrogate for in vivo bioequivalence studies. ijcrt.org

Computational Modeling and Simulation of Deuterated Compound Behavior in Biological Systems

Computational methods, including molecular modeling and physiologically based pharmacokinetic (PBPK) modeling, are increasingly used to simulate and predict the behavior of drugs in biological systems. scialert.netnih.gov Molecular modeling analyses have been applied to venlafaxine and its metabolites to investigate their electronic structures and predict their kinetic stability and potential for metabolism. scialert.netresearchgate.net Such studies can calculate properties like LUMO-HOMO energy gaps to estimate chemical reactivity. scialert.net

PBPK models integrate in vitro data with physiological information to simulate the ADME of a drug in the whole body. nih.gov PBPK models for venlafaxine and ODV have been developed to predict their pharmacokinetics across different populations, account for genetic polymorphisms in metabolizing enzymes like CYP2D6, and simulate drug-drug interactions. nih.gov

The behavior of a deuterated compound like this compound is, for the most part, computationally identical to its non-deuterated counterpart. However, the increased mass of deuterium (B1214612) leads to a lower vibrational frequency of the carbon-deuterium bond compared to the carbon-hydrogen bond. This difference in zero-point energy is the basis of the kinetic isotope effect (KIE), where the breaking of a C-D bond can be significantly slower than breaking a C-H bond. researchgate.net While the primary use of this compound is as a non-perturbing internal standard, computational models can be used to explore the potential magnitude of the KIE. Understanding the KIE is critical in drug development, as specific deuteration of a metabolic soft spot can sometimes be used to intentionally slow down clearance and improve a drug's pharmacokinetic profile. researchgate.net

Structural and Stereochemical Characterization of Rac Dehydro O Desmethyl Venlafaxine D6 for Research Integrity

Spectroscopic Techniques for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the cornerstone of structural elucidation.

¹H NMR (Proton NMR) is used to identify the hydrogen atoms within the molecule. For the d6 analogue, the spectrum is expected to show the absence of signals corresponding to the two N-methyl groups, confirming the successful incorporation of the six deuterium (B1214612) atoms at this position.

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. The signals for the carbons attached to the deuterium atoms will exhibit characteristic splitting patterns and shifts compared to the non-deuterated compound.

²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, confirming their presence and location within the molecule.

Mass Spectrometry (MS) : MS is employed to determine the molecular weight and confirm the isotopic enrichment. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition (C₁₆H₁₇D₆NO). The measured mass will be approximately 6 atomic mass units higher than its non-deuterated counterpart, directly corresponding to the six deuterium atoms.

Table 1: Expected Spectroscopic Data for Structural Confirmation

| Technique | Parameter | Expected Observation | Purpose |

| ¹H NMR | Chemical Shift (δ) | Absence of signals for the N(CH₃)₂ protons. | Confirms d6 labeling at the dimethylamino group. |

| ¹³C NMR | N-Methyl Carbon Signal | Signal appears as a multiplet with a reduced intensity. | Confirms location of deuterium labels. |

| HRMS | Molecular Weight | Corresponds to the calculated exact mass of the deuterated compound. | Confirms elemental formula and successful deuteration. |

| IR Spectroscopy | C-D Stretching | Presence of C-D stretching vibrations (typically ~2100-2250 cm⁻¹). | Provides additional evidence of deuteration. |

Advanced Methods for Stereochemical Analysis of the Racemic Compound

The prefix "rac" indicates that the compound is a racemic mixture, containing equal amounts of its two enantiomers. researchgate.net Since enantiomers can have different biological activities and metabolic fates, confirming the racemic nature of the reference standard is crucial. psu.edu

Chiral High-Performance Liquid Chromatography (Chiral HPLC) : This is the most common and reliable method for separating and quantifying enantiomers. The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By analyzing the peak areas of the two separated enantiomers, their relative proportion can be accurately determined, confirming the 1:1 ratio expected for a racemic mixture.

Chiral Capillary Electrophoresis (CE) : CE is another powerful technique for enantiomeric separation. It uses a chiral selector added to the background electrolyte. The differential interaction of the enantiomers with the selector results in different migration times, allowing for their separation and quantification.

Table 2: Comparison of Methods for Stereochemical Analysis

| Method | Principle | Key Parameters | Outcome |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Column type (e.g., polysaccharide-based), mobile phase composition, flow rate, detection wavelength. | Baseline separation of enantiomers, allowing for accurate quantification of the enantiomeric ratio (should be ~50:50). |

| Chiral CE | Differential migration in an electric field due to interaction with a chiral selector in the electrolyte. | Chiral selector type and concentration (e.g., cyclodextrins), buffer pH, applied voltage. | Separation of enantiomers into distinct peaks, confirming the racemic composition. |

Impurity Profiling and Stability Assessment of Deuterated Reference Materials in Research Environments

The integrity of a deuterated reference material is paramount for its use in quantitative bioanalysis. tandfonline.com The presence of impurities can lead to inaccurate results, while degradation can compromise the standard's reliability over time. pharmaffiliates.compharmaffiliates.com

Impurity Profiling

Impurity profiling involves the identification and quantification of all potential contaminants within the reference material. pharmaffiliates.com For deuterated standards, this is particularly critical.

Unlabeled Analogue : The presence of the non-deuterated compound (rac Dehydro-O-desmethyl Venlafaxine) is a common impurity. tandfonline.com During mass spectrometry-based analysis, this impurity can interfere with the quantification of the analyte of interest, leading to erroneous results. tandfonline.com

Isotopic Distribution : Besides the desired d6 species, the material may contain molecules with fewer than six deuterium atoms (d1, d2, d3, d4, d5). The isotopic purity must be high (typically >98%) to be considered a reliable standard. simsonpharma.com

Other Related Impurities : Synthesis byproducts or degradation products could also be present. guidechem.comchemicalbook.com Techniques like LC-MS/MS are highly sensitive and can detect trace amounts of such impurities. tandfonline.com

Table 3: Common Impurities in Deuterated Standards and Their Impact

| Impurity Type | Example | Potential Impact on Research | Analytical Detection Method |

| Unlabeled Compound | rac Dehydro-O-desmethyl Venlafaxine (B1195380) | Overestimation of the analyte concentration in quantitative assays. tandfonline.com | LC-MS/MS |

| Incomplete Labeling | d1-d5 isotopologues | Can affect the accuracy of the internal standard's response. | High-Resolution Mass Spectrometry |

| Synthesis Byproducts | Regioisomers, related substances | May have different physical or chemical properties, potentially co-eluting with the analyte or standard. | HPLC-UV, LC-MS/MS |

| Residual Solvents | Acetone, Hexane, etc. | Can interfere with NMR analysis and may be undesirable in biological assays. pitt.edu | ¹H NMR, GC-MS |

Stability Assessment

Deuterated compounds are generally stable due to the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.net However, stability is not absolute and must be evaluated under typical research environment conditions.

Long-Term Stability : Studies are conducted to determine the shelf life of the reference material. This involves analyzing the purity and integrity of the compound at various time points under specified storage conditions.

Freeze-Thaw Stability : For standards dissolved in solution, stability is assessed after multiple freeze-thaw cycles, which mimic typical laboratory usage.

Potential for D-H Exchange : The stability of the deuterium labels themselves is important. While the C-D bonds on the N-methyl groups are generally stable and non-exchangeable, this must be confirmed, as any loss of deuterium would compromise the standard's mass and its function as an internal standard.

Ensuring the stability of rac Dehydro-O-desmethyl Venlafaxine-d6 guarantees that the reference material remains accurate and reliable throughout its use in research, upholding the integrity of the resulting scientific data.

Future Directions and Emerging Research Avenues for Deuterated Metabolites

Advancements in Deuterated Compound Synthesis and Targeted Applications in Chemical Biology

The synthesis of deuterated compounds has moved beyond traditional multi-step processes, which often rely on commercially available deuterated precursors, towards more efficient late-stage functionalization methods. scispace.comrsc.org Recent years have seen significant breakthroughs in methodologies that allow for the precise and selective incorporation of deuterium (B1214612) into complex organic molecules. researchgate.net These advancements are crucial for expanding the application of deuterated compounds in chemical biology, where they serve as powerful probes to elucidate biochemical pathways and drug mechanisms of action. aquigenbio.comresearchgate.net

Modern synthetic strategies increasingly employ transition-metal catalysis and photocatalysis to achieve high selectivity under mild conditions. rsc.org Techniques such as hydrogen isotope exchange (HIE) have become prominent, allowing for the direct replacement of hydrogen with deuterium in a target molecule. researchgate.netresearchgate.net For instance, iridium and cobalt-based catalysts have been developed for the highly selective deuteration of pharmaceuticals. researchgate.net Another burgeoning area is visible-light photocatalysis, which offers an environmentally friendly and highly adaptable platform for generating valuable deuterated organic molecules. rsc.org These methods enable the targeted deuteration of specific molecular positions, which is critical for studying metabolic switching and understanding drug-target interactions. nih.govaquigenbio.com

In chemical biology, these advanced synthetic products have targeted applications. Deuterated molecules are used to:

Track Metabolic Fate: By introducing deuterium, researchers can trace the metabolic pathways of a drug or endogenous compound, identifying metabolites more easily through mass spectrometry. aquigenbio.com

Elucidate Reaction Mechanisms: Selective deuteration helps identify which chemical bonds are critical to a drug's activity or metabolic breakdown. aquigenbio.com

Serve as Biological Probes: Deuterated amino acids and other biomolecules are used as probes in structural biology techniques like Nuclear Magnetic Resonance (NMR) and neutron scattering to study protein structure and dynamics. mdpi.comclearsynth.com

Stabilize Chiral Centers: Deuteration can slow down epimerization at chiral centers, which is particularly useful when enantiomers of a drug have different potencies or toxicities. mdpi.com

Table 1: Advancements in Deuterated Compound Synthesis

| Synthesis Advancement | Description | Key Advantages | Relevant Catalyst/Method |

|---|---|---|---|

| Hydrogen Isotope Exchange (HIE) | Direct replacement of H with D on a substrate. | Reduces the need for multi-step synthesis from labeled precursors. | Iridium, Cobalt, Palladium, Ruthenium catalysts. researchgate.netresearchgate.net |

| Visible-Light Photocatalysis | Uses light energy to drive deuteration reactions. | Mild reaction conditions, high site selectivity, uses inexpensive deuterium sources. rsc.org | Photoredox catalysts. researchgate.net |

| Reductive Deuteration | Addition of deuterium across unsaturated bonds (e.g., alkenes). | Allows for the creation of polydeuterated alkanes. researchgate.net | Cobalt/photoredox dual catalysis. researchgate.net |

| Late-Stage Functionalization | Introduction of deuterium into a complex molecule at a late step in the synthesis. | High efficiency for creating analogues of existing drugs and complex natural products. scispace.com | Various transition-metal and photocatalytic methods. |

Integration of Deuterated Metabolites with Omics Technologies for Mechanistic Insights

The era of systems biology is defined by "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov Metabolomics, the comprehensive study of small molecules within a biological system, is considered to be the closest link to the phenotype. nih.govcornell.edu However, interpreting metabolomic data can be challenging, as changes in metabolite levels can be ambiguous and may not pinpoint a specific enzymatic reaction. elsevierpure.comnih.gov The integration of metabolomics with other omics technologies provides a more holistic view of cellular function, helping to overcome the inherent limitations of each individual approach and reduce the occurrence of false-positive findings. elsevierpure.comresearchgate.net

Deuterated metabolites are fundamental to the success of these integrated multi-omics studies. In quantitative mass spectrometry-based metabolomics and proteomics, deuterated analogues of target analytes are considered the gold standard for use as internal standards. nih.govacs.org By adding a known quantity of a deuterated standard (e.g., rac Dehydro-O-desmethyl Venlafaxine-d6) to a sample, researchers can accurately quantify the corresponding endogenous, non-deuterated metabolite, correcting for variations in sample preparation and instrument response. nih.gov This accuracy is critical when trying to correlate changes in metabolite levels with data from genomics or proteomics.

Key applications of this integration include:

Validating Gene Function: Changes in the proteome or transcriptome can be functionally validated by observing corresponding shifts in metabolite concentrations, which are accurately measured using deuterated standards. mdpi.com

Mapping Metabolic Flux: Stable isotope tracers, including deuterated compounds, are used in metabolic flux analysis to track the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism that complements static omics data.

Uncovering Disease Mechanisms: In studies of diseases like cancer or metabolic disorders, integrating proteomics and metabolomics can reveal how alterations in signaling pathways and protein expression lead to specific metabolic reprogramming. mdpi.com For example, proteomics might identify the upregulation of a particular enzyme, while quantitative metabolomics confirms the increased production of its metabolic product.

Development of Novel Analytical Approaches for Complex Biological Matrices in Discovery Research

The analysis of metabolites in biological matrices such as plasma, urine, or tissue extracts is inherently challenging due to the vast complexity and wide dynamic range of the molecules present. nih.govfrontiersin.org A significant challenge in liquid chromatography-mass spectrometry (LC-MS), the most common analytical platform in metabolomics, is the "matrix effect," where co-eluting compounds suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification. nih.govnews-medical.net Furthermore, identifying unknown metabolites remains a major bottleneck in the field. news-medical.netunl.edu

Future research is focused on developing novel analytical approaches to overcome these hurdles. These approaches aim to improve the separation, detection, and identification of metabolites. Deuterated compounds are not only analytes of interest but also essential tools for developing and validating these new methods.

Key areas of development include:

Advanced Chromatographic Separations: Optimizing the separation of metabolites is crucial to reduce matrix effects. nih.gov This includes the use of new column chemistries and multi-dimensional chromatography. Understanding phenomena like the chromatographic deuterium effect (CDE), where deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography, is being leveraged to improve separation strategies for isotopically labeled compounds. acs.org

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and quadrupole-time-of-flight (Q-TOF) systems provide high mass accuracy and resolution, which aids in the confident identification of unknown compounds and helps distinguish analytes from background noise. nih.govnih.gov

Chemical Isotope Labeling: This strategy involves tagging metabolites with a reagent that introduces a specific isotopic signature (like deuterium), which can improve chromatographic behavior and detection sensitivity, especially for low-abundance species. nih.gov

Deuterium Metabolic Imaging (DMI): An emerging in vivo technique, DMI uses magnetic resonance spectroscopy (MRS) to non-invasively track the metabolic fate of deuterated substrates like glucose in real-time. nih.gov This provides high-resolution spatial and temporal maps of metabolism, offering a powerful tool for clinical and discovery research. nih.govrsna.org

Table 2: Analytical Challenges and Novel Solutions in Metabolite Analysis

| Analytical Challenge | Description | Novel Approach / Solution | Role of Deuterated Compounds |

|---|---|---|---|

| Matrix Effects | Co-eluting compounds interfere with analyte ionization in MS. news-medical.net | Improved chromatographic separation; use of robust internal standards. nih.gov | Serve as the "gold standard" internal standards for accurate quantification. nih.gov |

| Low-Abundance Analytes | Metabolites present at very low concentrations are difficult to detect. nih.gov | Chemical isotope labeling to enhance signal; sensitive HRMS instruments. | Used in labeling reagents to improve detection. |

| Unknown Identification | Structural elucidation of unknown metabolites is a major bottleneck. unl.edu | HRMS for accurate mass and fragmentation data; integration with NMR. nih.govunl.edu | Deuterated standards help confirm identifications via retention time and fragmentation matching. |

| In Vivo Metabolism Tracking | Non-invasively monitoring metabolic pathways in a living system. | Deuterium Metabolic Imaging (DMI) via MRS. nih.gov | Act as the traceable substrate (e.g., D-glucose) that is monitored. nih.gov |

Computational Chemistry and Molecular Dynamics Simulations for Deuterated Systems Analysis

Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools for understanding and predicting the behavior of molecular systems, including those containing deuterium. wisc.eduyoutube.com These in silico methods provide mechanistic insights at an atomic level that are often inaccessible through experimentation alone. wisc.edu They play a crucial role in connecting fundamental quantum mechanical principles to observable experimental outcomes, such as the kinetic isotope effect. nih.gov

When a hydrogen atom is replaced by deuterium, the potential energy surface of the molecule remains unchanged under the Born-Oppenheimer approximation. However, the heavier mass of deuterium alters intramolecular vibrations. nih.gov This change in vibrational zero-point energy is the origin of the KIE. MD simulations can model these vibrational changes and their subsequent effects on intermolecular interactions. nih.gov However, standard molecular mechanics force fields may fail to capture these subtle isotope effects unless they are specifically parameterized for deuterated systems. nih.gov

The integration of computational methods with experimental data is a particularly powerful approach:

Predicting Metabolic Fate: Computational models can help predict the sites of metabolism on a drug molecule. By calculating the activation energies for C-H bond cleavage, researchers can identify "soft spots" susceptible to enzymatic oxidation. This allows for a rational design approach where deuterium is placed at these specific positions to enhance metabolic stability. youtube.com

Refining Structural Analysis: MD simulations are frequently combined with experimental techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). HDX-MS measures the rate of deuterium exchange on backbone amide hydrogens to probe protein conformation and dynamics. nih.gov MD simulations can then provide a high-resolution structural model to interpret the HDX-MS data, revealing detailed information about protein-ligand or protein-protein interactions. nih.govchemrxiv.org

Understanding Isotope Effects: Simulations can provide a detailed mechanistic understanding of the KIE, helping to explain why deuteration at a specific position leads to a particular biological outcome. This knowledge is critical for designing next-generation deuterated drugs with improved therapeutic profiles. rsc.org

Force Field Development: A key area of future research is the development of more accurate force fields for classical MD simulations that can reliably predict the properties of deuterated molecules without requiring extensive re-parameterization for each new system. nih.gov

By combining predictive computational modeling with empirical research, scientists can accelerate the development of novel deuterated compounds and gain a more profound understanding of their behavior in complex biological environments.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing rac Dehydro-O-desmethyl Venlafaxine-d6, and how do they ensure isotopic purity?

- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the primary method for structural verification. For isotopic purity, nuclear magnetic resonance (NMR) and isotope ratio mass spectrometry (IRMS) are used to quantify deuterium incorporation. System suitability tests, including column temperature (25–30°C), mobile phase composition (e.g., acetonitrile-phosphate buffer), and flow rates (1.0–1.5 mL/min), must adhere to pharmacopeial standards to ensure reproducibility . Deuterated analogs require strict validation of isotopic enrichment (≥98% deuterium at specified positions), as impurities in deuteration can skew pharmacokinetic data .

Q. How is this compound synthesized, and what quality controls are implemented during production?

- Methodology : The synthesis involves deuterium substitution at specific positions using deuterated reagents (e.g., D₂O or deuterated alkyl halides). Post-synthesis, purification via column chromatography or recrystallization is critical. Quality control includes:

- Purity assays : HPLC-UV detection at 225 nm to resolve parent drug and intermediates.

- Stability testing : Accelerated degradation studies under acidic/alkaline conditions to identify potential impurities.

- Isotopic validation : MS fragmentation patterns to confirm deuteration sites .

Q. What are the standard protocols for assessing the stability of this compound in biological matrices?

- Methodology : Stability studies in plasma/serum involve spiking the compound into matrices and analyzing degradation over time using LC-MS/MS. Key parameters:

- Short-term stability : 24-hour storage at 4°C.

- Freeze-thaw stability : 3 cycles (−20°C to 25°C).

- Long-term stability : −80°C storage for 30 days.

Deuterated analogs may exhibit altered stability compared to non-deuterated forms due to kinetic isotope effects, requiring matrix-specific validation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacokinetic (PK) profile of this compound while controlling for deuterium-related metabolic interference?

- Methodology :

- Dosing strategy : Use crossover studies in animal models to compare deuterated and non-deuterated forms, adjusting for differences in clearance rates caused by deuterium’s isotope effect.

- Analytical controls : Employ stable isotope-labeled internal standards (e.g., Venlafaxine-d10) to normalize MS data and reduce matrix effects.

- Data interpretation : Apply compartmental modeling to distinguish between deuteration-induced metabolic delays and intrinsic variability .

Q. What experimental approaches resolve contradictions in reported receptor binding affinities of this compound across studies?

- Methodology :

- Receptor assay standardization : Use radioligand binding assays (e.g., ³H-labeled serotonin/norepinephrine) with consistent buffer pH (7.4) and temperature (37°C).

- Cross-validation : Compare results across orthogonal methods (e.g., surface plasmon resonance vs. functional cAMP assays).

- Statistical rigor : Apply Bland-Altman analysis to quantify inter-study variability and identify systematic biases in IC₅₀ calculations .

Q. How can isotopic scrambling of this compound during in vivo studies be detected and mitigated?

- Methodology :

- Isotope tracing : Administer the compound alongside non-deuterated analogs and monitor deuterium loss via high-resolution MS.

- Sample preparation : Use protein precipitation with deuterium-depleted solvents to minimize artificial scrambling.

- Mitigation strategies : Optimize dosing schedules to avoid saturation of metabolic enzymes, which exacerbates deuterium exchange .

Q. What strategies are recommended for comparative studies between this compound and its non-deuterated analog in neuropharmacological models?

- Methodology :

- Behavioral models : Use forced swim tests (for antidepressant efficacy) and tail suspension tests, ensuring blinding and randomization.

- Dose equivalence : Adjust doses based on PK data to account for deuterium-induced changes in bioavailability.

- Endpoint analysis : Quantify monoamine reuptake inhibition via microdialysis in target brain regions (e.g., prefrontal cortex) .

Key Considerations for Data Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.